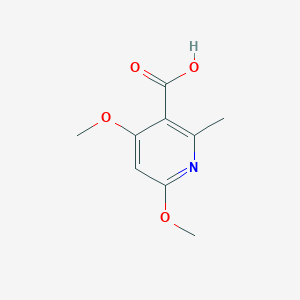
4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid
Description
4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid is a derivative of nicotinic acid, characterized by the presence of methoxy groups at the 4 and 6 positions and a methyl group at the 2 position on the pyridine ring
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
4,6-dimethoxy-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5-8(9(11)12)6(13-2)4-7(10-5)14-3/h4H,1-3H3,(H,11,12) |
Clé InChI |
CLVFJLPVGFHMQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=N1)OC)OC)C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid typically involves the methoxylation of nicotinic acid derivatives. One common method includes the reaction of 2-methyl-4,6-dihydroxypyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Nicotinic Acid: The parent compound, lacking the methoxy and methyl groups.
4-Methoxy-2-methylnicotinic Acid: A derivative with a single methoxy group.
6-Methoxy-2-methylnicotinic Acid: Another derivative with a single methoxy group.
Uniqueness: 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid is unique due to the presence of two methoxy groups and a methyl group, which can significantly alter its chemical and biological properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


